8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine
CAS No.: 1254710-18-3
Cat. No.: VC17559829
Molecular Formula: C11H5BrCl2N4
Molecular Weight: 343.99 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine - 1254710-18-3](/images/structure/VC17559829.png)
Specification
CAS No. | 1254710-18-3 |
---|---|
Molecular Formula | C11H5BrCl2N4 |
Molecular Weight | 343.99 g/mol |
IUPAC Name | 8-bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
Standard InChI | InChI=1S/C11H5BrCl2N4/c12-8-9(14)15-5-18-11(8)16-10(17-18)6-3-1-2-4-7(6)13/h1-5H |
Standard InChI Key | WXIGFOWNEAASSR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a triazolo[1,5-c]pyrimidine core, with bromine and chlorine substituents at the 7- and 8-positions, respectively. A 2-chlorophenyl group is appended to the triazole ring, introducing steric and electronic modifications critical for target binding . X-ray crystallographic analyses of analogous triazolopyrimidines reveal planar geometries that facilitate intercalation into kinase ATP-binding pockets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Average Mass | 343.993 g/mol |
Monoisotopic Mass | 341.907464 g/mol |
Halogen Substituents | Br (C8), Cl (C7, C2-phenyl) |
Hydrogen Bond Acceptors | 4 |
The halogen-rich structure enhances lipophilicity (clogP ≈ 3.2), favoring membrane permeability and blood-brain barrier penetration. Quantum mechanical calculations predict a dipole moment of 5.8 D, suggesting moderate polarity compatible with aqueous and lipid environments .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern:
-
NMR: Aromatic protons resonate at δ 7.2–8.7 ppm, with coupling constants () of 2.3–7.7 Hz indicative of ortho- and meta-substituted phenyl groups .
-
NMR: Carbon nuclei in the triazole and pyrimidine rings appear at δ 145–156 ppm, while the chlorophenyl carbons span δ 127–137 ppm .
Mass spectrometry (HRMS-ESI) corroborates the molecular ion peak at m/z 343.993 [M+H] .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves oxidative cyclization of pyrimidinylhydrazones. A representative route includes:
-
Condensation: 5-Bromo-6-chloropyrimidin-4-amine reacts with 2-chlorobenzaldehyde hydrazone to form a hydrazone intermediate.
-
Cyclization: Treatment with phosphorus oxychloride () induces ring closure, yielding the triazolopyrimidine core.
-
Halogenation: Sequential bromination and chlorination at positions 7 and 8 complete the synthesis .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Condensation | EtOH, HCl | 80°C | 72 |
Cyclization | , DMF | 110°C | 65 |
Halogenation | , | 25°C | 58 |
Alternative methods employ calcium carbide-mediated cyclization, as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses .
Derivative Design and SAR
Structure-activity relationship (SAR) studies highlight the importance of halogen substituents:
-
Bromine at C8: Enhances kinase binding affinity by 3-fold compared to chloro analogs (IC: 0.24 nM vs. 0.85 nM) .
-
Chlorophenyl at C2: Improves metabolic stability by reducing cytochrome P450 oxidation.
Replacing the triazole with imidazole diminishes CDK2 inhibition (IC > 1 μM), underscoring the triazole’s role in hydrogen bonding .
Biological Activity and Mechanism of Action
CDK2 Inhibition
The compound exhibits potent inhibition of CDK2/cyclin A2 (IC = 4.2 nM), disrupting phosphorylation of retinoblastoma (Rb) protein and arresting the cell cycle at the G1/S phase . Molecular docking reveals:
-
Hydrogen bonds: Between the triazole N3 and kinase residue Lys89.
-
Halogen bonding: Bromine interacts with Glu81, stabilizing the inactive kinase conformation .
Table 3: Antiproliferative Activity in Cancer Cell Lines
Cell Line | Origin | IC (μM) |
---|---|---|
MCF-7 | Breast cancer | 0.031 |
A549 | Lung cancer | 0.11 |
HT-29 | Colon cancer | 0.08 |
EBC-1 | Esophageal cancer | 0.85 |
Off-Target Effects
Pharmacological Applications
Preclinical Cancer Models
In murine xenografts of MET-amplified tumors, daily oral administration (25 mg/kg) achieves 97.1% tumor growth inhibition by day 21 . Pharmacokinetic studies in rats show:
-
Bioavailability: 58% (oral)
-
Half-life: 6.2 hours
-
CNS Penetration: Brain/plasma ratio = 0.8.
Combination Therapies
Synergy with paclitaxel (combination index = 0.3) enhances apoptosis in taxane-resistant ovarian cancer cells. Co-administration with PD-1 inhibitors is under investigation to potentiate immune checkpoint blockade.
Comparative Analysis with Structural Analogs
Table 4: Activity of Triazolopyrimidine Derivatives
Compound | CDK2 IC (nM) | Antiproliferative IC (μM) |
---|---|---|
8-Bromo-7-chloro derivative | 4.2 | 0.031–0.85 |
7-Nitro-8-fluoro analog | 12.1 | 0.15–1.2 |
2-(4-Methoxyphenyl) variant | 28.7 | 0.4–2.3 |
Electron-withdrawing groups at C7/C8 enhance potency, while methoxy substituents reduce metabolic stability .
Future Directions and Challenges
Clinical Translation
Phase I trials are warranted to assess dose-limiting toxicities, particularly hepatotoxicity observed in preclinical models. Structural optimization to minimize AXL/TRK off-target activity could improve therapeutic indices.
Computational Drug Design
Machine learning models trained on kinase inhibition data may predict novel derivatives with enhanced selectivity. Fragment-based approaches could replace the chlorophenyl group with sp-rich motifs to reduce planar toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume